molecular formula C17H17ClO3 B13015895 Ethyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate

Ethyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate

Cat. No.: B13015895
M. Wt: 304.8 g/mol
InChI Key: XNQFKYFUIFZULD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate typically involves the reaction of ethyl-4-hydroxybenzoate with 4-methylbenzylbromide in the presence of a base such as anhydrous potassium carbonate. The reaction is carried out in a solvent like acetone and refluxed for several hours . The product is then purified by removing the solvent and extracting the remaining solid with dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution reactions.

    Oxidation: Strong oxidizing agents such as potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the ester group to an alcohol.

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, replacing chlorine with a hydroxyl group would yield a hydroxy derivative.

    Oxidation: Oxidation of the ester group would yield the corresponding carboxylic acid.

    Reduction: Reduction of the ester group would yield the corresponding alcohol.

Scientific Research Applications

Ethyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate involves its interaction with various molecular targets. The ester bond plays a crucial role in its reactivity, allowing it to participate in hydrolysis and other reactions that modify its structure and function. The specific pathways and molecular targets would depend on the context of its application, such as in drug development or material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This chlorine atom allows for additional substitution reactions that are not possible with similar compounds lacking this functional group .

Properties

Molecular Formula

C17H17ClO3

Molecular Weight

304.8 g/mol

IUPAC Name

ethyl 3-chloro-4-[(4-methylphenyl)methoxy]benzoate

InChI

InChI=1S/C17H17ClO3/c1-3-20-17(19)14-8-9-16(15(18)10-14)21-11-13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3

InChI Key

XNQFKYFUIFZULD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)C)Cl

Origin of Product

United States

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